molecular formula C17H20N4O4 B14127838 N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide CAS No. 1146911-24-1

N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide

Cat. No.: B14127838
CAS No.: 1146911-24-1
M. Wt: 344.4 g/mol
InChI Key: UKCORNIMKKCEMD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety substituted with an amino group and a hydrazide linkage to a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide typically involves the reaction of 3-amino benzoic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazone linkage is crucial for its biological activity, as it can undergo tautomerization and interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-: Shares the benzoic acid moiety but lacks the hydrazone linkage.

    3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the hydrazide linkage.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.

Uniqueness

Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1146911-24-1

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-amino-N-[(Z)-[amino-(3,4,5-trimethoxyphenyl)methylidene]amino]benzamide

InChI

InChI=1S/C17H20N4O4/c1-23-13-8-11(9-14(24-2)15(13)25-3)16(19)20-21-17(22)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H2,19,20)(H,21,22)

InChI Key

UKCORNIMKKCEMD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=N/NC(=O)C2=CC(=CC=C2)N)/N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=NNC(=O)C2=CC(=CC=C2)N)N

Origin of Product

United States

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